molecular formula C17H25OSi4 B14229646 CID 78068270

CID 78068270

Cat. No.: B14229646
M. Wt: 357.7 g/mol
InChI Key: BAIPPSXDTIPONG-UHFFFAOYSA-N
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Description

The absence of direct references to this compound in the evidence limits a comprehensive introduction. However, based on general methodologies for characterizing similar compounds (e.g., oscillatoxin derivatives in or oxadiazole-containing molecules in ), CID 78068270 likely follows standard parameters such as molecular weight, polarity, and bioactivity profiles. For instance, compounds like oscillatoxin D (CID: 101283546) and its derivatives are analyzed for their structural motifs and biological roles .

Properties

Molecular Formula

C17H25OSi4

Molecular Weight

357.7 g/mol

InChI

InChI=1S/C17H25OSi4/c1-19(2)21(17-14-10-7-11-15-17)20(18-22(3,4)5)16-12-8-6-9-13-16/h6-15H,1-5H3

InChI Key

BAIPPSXDTIPONG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)[Si](C1=CC=CC=C1)[Si](C2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78068270 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 78068270 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78068270 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 78068270 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays, molecular docking studies, and in vivo experiments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on methodologies and data from the evidence:

Table 1: Structural and Physicochemical Comparison

Property CID 78068270* Oscillatoxin D (CID: 101283546) 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CID: 10491405)
Molecular Formula Not available C₃₄H₅₄O₈ C₁₀H₅F₃N₂O₃
Molecular Weight Not available 590.8 g/mol 258.15 g/mol
LogP (Partition Coeff.) Not available High (hydrophobic) 1.57–2.85 (varies by calculation method)
Solubility Not available Low (lipophilic nature) 0.199 mg/mL
Bioactivity Not available Cytotoxic, marine toxin CYP1A2 inhibition

Note: Data for this compound is hypothetical due to lack of direct evidence.

Key Research Findings and Methodological Insights

The evidence highlights critical methodologies for comparing compounds, which can be extrapolated to this compound:

Mass Spectrometry (MS) Analysis: and emphasize using collision-induced dissociation (CID) in MS to differentiate structural isomers (e.g., ginsenosides) based on fragmentation patterns .

Computational Predictions : Properties like LogP, solubility, and bioavailability are often predicted using tools like iLOGP, XLOGP3, and SILICOS-IT, as seen in and .

Synthetic Accessibility : and outline synthetic routes for oxadiazole and piperazine derivatives, which are relevant for analogs of this compound .

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